molecular formula C18H21N3O4 B294042 N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide

N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide

Katalognummer B294042
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: BEELHBPOXFPEDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}isonicotinamide, commonly known as DMAPN, is a chemical compound that has gained significant attention in the field of scientific research. DMAPN is a small molecule inhibitor of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. In recent years, DMAPN has been extensively studied for its potential therapeutic applications in various disease conditions.

Wirkmechanismus

DMAPN exerts its pharmacological effects by inhibiting the TRPA1 ion channel. The TRPA1 ion channel is involved in the sensation of pain and inflammation. DMAPN binds to the TRPA1 ion channel and prevents the influx of calcium ions, which are responsible for the sensation of pain and inflammation. By inhibiting the TRPA1 ion channel, DMAPN reduces the sensation of pain and inflammation.
Biochemical and Physiological Effects:
DMAPN has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. DMAPN has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various disease conditions. Additionally, DMAPN has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Vorteile Und Einschränkungen Für Laborexperimente

DMAPN has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. DMAPN is also highly selective for the TRPA1 ion channel, which reduces the risk of off-target effects. However, DMAPN has some limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, DMAPN has a short half-life, which limits its duration of action in vivo.

Zukünftige Richtungen

There are several future directions for research on DMAPN. One potential direction is to investigate its potential therapeutic applications in pain and inflammation. DMAPN has been shown to inhibit the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. Further research is needed to investigate its efficacy and safety in animal models and clinical trials. Another potential direction is to investigate its potential role in cancer therapy. DMAPN has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer therapy. Finally, further research is needed to investigate its pharmacokinetic and pharmacodynamic properties, which will help to optimize its therapeutic potential.

Synthesemethoden

The synthesis of DMAPN involves the reaction of isonicotinamide with 3,5-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of DMAPN. The synthesis of DMAPN is a relatively simple and straightforward process, which makes it an attractive target for further research.

Wissenschaftliche Forschungsanwendungen

DMAPN has been extensively studied for its potential therapeutic applications in various disease conditions. The TRPA1 ion channel has been implicated in various disease conditions such as pain, inflammation, asthma, and chronic obstructive pulmonary disease. DMAPN has been shown to inhibit the TRPA1 ion channel, which makes it a potential therapeutic agent for these disease conditions. DMAPN has also been studied for its potential role in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer therapy.

Eigenschaften

Molekularformel

C18H21N3O4

Molekulargewicht

343.4 g/mol

IUPAC-Name

N-[3-[(3,5-dimethoxybenzoyl)amino]propyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H21N3O4/c1-24-15-10-14(11-16(12-15)25-2)18(23)21-7-3-6-20-17(22)13-4-8-19-9-5-13/h4-5,8-12H,3,6-7H2,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

BEELHBPOXFPEDZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)OC

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.